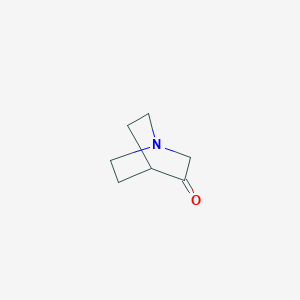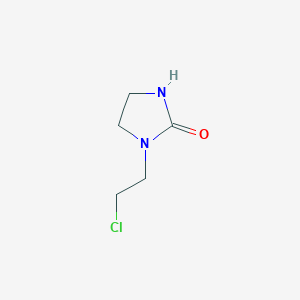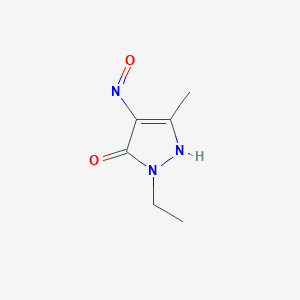![molecular formula C10H11BrN2O B120484 1-(3-Bromopropyl)-1H-benzo[d]imidazol-2(3H)-one CAS No. 103784-04-9](/img/structure/B120484.png)
1-(3-Bromopropyl)-1H-benzo[d]imidazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(3-Bromopropyl)-1H-benzo[d]imidazol-2(3H)-one" is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This compound is not directly mentioned in the provided papers, but its structure suggests that it is related to benzimidazole derivatives that have been synthesized and studied for various properties and applications.
Synthesis Analysis
The synthesis of benzimidazole derivatives can be achieved through various methods. For instance, a one-pot synthesis involving a Pd-catalyzed N-arylation and a Cu-catalyzed C–H functionalization/C–N bond formation process has been used to create 1,2-diphenyl-1H-benzo[d]imidazole derivatives . Similarly, the synthesis of 1-substituted benzimidazoles from o-bromophenyl isocyanide and amines under CuI catalysis has been reported, yielding moderate to good yields . These methods could potentially be adapted for the synthesis of "1-(3-Bromopropyl)-1H-benzo[d]imidazol-2(3H)-one" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by the presence of a benzene ring fused to an imidazole ring. The specific substituents on the benzimidazole core can significantly influence the molecular interactions and properties of the compound. For example, the X-ray structure characterization and Hirshfeld surface analysis of antipyrine-like derivatives have shown that the crystal packing is stabilized by a combination of hydrogen bonds and π-interactions . These types of analyses are crucial for understanding the solid-state structure of "1-(3-Bromopropyl)-1H-benzo[d]imidazol-2(3H)-one" and its derivatives.
Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions depending on their substituents. The transition-metal-free insertion of benzyl bromides into 2-(1H-benzo[d]imidazol-1-yl)benzaldehyde has been demonstrated, leading to the synthesis of diverse quinolin-4-one derivatives . Additionally, the reaction of benzimidazole derivatives with bromine and enolizable ketones has been shown to yield thiazolidene-2-imine derivatives . These reactions highlight the reactivity of benzimidazole derivatives and could provide insights into the types of chemical transformations that "1-(3-Bromopropyl)-1H-benzo[d]imidazol-2(3H)-one" might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can be influenced by their molecular structure. For instance, the synthesis and characterization of 2-(5-methyl-1H-benzimidazol-2-yl)-4-bromo/nitro-phenols and their complexes with zinc(II) ion have been studied, revealing the solvent effect on complexation and the nature of the complexes formed . The analysis of antimycotic agents structurally related to benzimidazoles has been performed using gas chromatography-mass spectrometry, indicating the importance of analytical methods in determining the properties of these compounds . These studies could be relevant for assessing the properties of "1-(3-Bromopropyl)-1H-benzo[d]imidazol-2(3H)-one" and understanding its behavior in different environments.
Applications De Recherche Scientifique
1. Fluorescent Probe for SO2 Derivatives
- Methods of Application: The probe was constructed using phenanthroimidazole as the dyes platform, aldehyde as the reactive site for SO2, and trimethylamine (TMA) enabled the introduction of the cationic water-solubilizing substituent .
- Results or Outcomes: The application of the novel probe PI-SO2 proved that it was not only a useful tool for the detection of SO2 derivatives in vitro, but also a potential assay for investigating the effects of SO2 derivatives, demonstrating its value in practical application of complex biological samples .
2. Carbazole-based Fluorophores
- Application Summary: Carbazole-based, π-conjugated donor–acceptor fluorophores were synthesized by integrating imidazole/thiazole units. The impact of subtle structural changes on fluorescence properties was investigated .
- Methods of Application: The synthesis involved integrating imidazole/thiazole units with carbazole. The resulting compounds were then tested for their fluorescence properties .
- Results or Outcomes: The compounds showed strong fluorescence in solution and solid-state. They exhibited contrasting stimuli-induced fluorescence switching, water-sensing, and deep-blue emission .
3. Synthesis of 4-(1-(3-bromopropyl)-1H-phenanthro[9,10-d]imidazol-2-yl)benzaldehyde
- Application Summary: This compound was synthesized as part of a process to create a water-soluble fluorescent probe for SO2 derivatives. The compound was used as an intermediate in the synthesis process .
- Methods of Application: The synthesis involved using 1,3-dibromopropane and Cs2CO3 in anhydrous DMF. The reaction mixture was heated at 40 °C for 12 hours under N2 atmosphere .
- Results or Outcomes: The successful synthesis of this compound was a crucial step in the creation of the water-soluble fluorescent probe .
4. Carbazole-based, π-conjugated donor–acceptor fluorophores
- Application Summary: These fluorophores were synthesized by integrating imidazole/thiazole units. The impact of subtle structural changes on fluorescence properties was investigated .
- Methods of Application: The synthesis involved integrating imidazole/thiazole units with carbazole. The resulting compounds were then tested for their fluorescence properties .
- Results or Outcomes: The compounds showed strong fluorescence in solution and solid-state. They exhibited contrasting stimuli-induced fluorescence switching, water-sensing, and deep-blue emission .
5. Synthesis of 4-(1-(3-bromopropyl)-1H-phenanthro[9,10-d]imidazol-2-yl)benzaldehyde
- Application Summary: This compound was synthesized as part of a process to create a water-soluble fluorescent probe for SO2 derivatives. The compound was used as an intermediate in the synthesis process .
- Methods of Application: The synthesis involved using 1,3-dibromopropane and Cs2CO3 in anhydrous DMF. The reaction mixture was heated at 40 °C for 12 hours under N2 atmosphere .
- Results or Outcomes: The successful synthesis of this compound was a crucial step in the creation of the water-soluble fluorescent probe .
6. Carbazole-based, π-conjugated donor–acceptor fluorophores
- Application Summary: These fluorophores were synthesized by integrating imidazole/thiazole units. The impact of subtle structural changes on fluorescence properties was investigated .
- Methods of Application: The synthesis involved integrating imidazole/thiazole units with carbazole. The resulting compounds were then tested for their fluorescence properties .
- Results or Outcomes: The compounds showed strong fluorescence in solution and solid-state. They exhibited contrasting stimuli-induced fluorescence switching, water-sensing, and deep-blue emission .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(3-bromopropyl)-1H-benzimidazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c11-6-3-7-13-9-5-2-1-4-8(9)12-10(13)14/h1-2,4-5H,3,6-7H2,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCFXOOPGLLIDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)N2CCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromopropyl)-1H-benzo[d]imidazol-2(3H)-one | |
CAS RN |
103784-04-9 |
Source


|
| Record name | 1-(3-bromopropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-[2-(3-phenylpropanoyl)phenoxy]-3-(propylamino)propan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B120421.png)





![6-methyl-2H-pyrano[3,2-b]pyridine](/img/structure/B120439.png)

![[R-(R*,S*)]-3-tert-Butylcarbamoyl-4-oxiranylmethyl-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B120445.png)